Cas no 2172582-26-0 (2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid)

2,2,3-Trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a trifluoromethyl group with a pyrazole moiety, offering unique electronic and steric properties that may enhance binding affinity or metabolic stability in bioactive compounds. The presence of fluorine atoms can improve lipophilicity and bioavailability, making it valuable for medicinal chemistry optimization. This compound may serve as a versatile intermediate for synthesizing fluorinated heterocycles or as a scaffold for developing enzyme inhibitors. Its well-defined molecular architecture allows for precise modifications, supporting structure-activity relationship studies in drug discovery.
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid structure
2172582-26-0 structure
Product name:2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
CAS No:2172582-26-0
MF:C7H7F3N2O2
MW:208.137892007828
CID:6274024
PubChem ID:165762356

2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
    • 2172582-26-0
    • EN300-1629317
    • Inchi: 1S/C7H7F3N2O2/c1-12-4(2-3-11-12)5(8)7(9,10)6(13)14/h2-3,5H,1H3,(H,13,14)
    • InChI Key: IUQUJNFUVNDMAY-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)O)(F)F)C1=CC=NN1C

Computed Properties

  • Exact Mass: 208.04596196g/mol
  • Monoisotopic Mass: 208.04596196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų
  • XLogP3: 0.7

2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1629317-1.0g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
1g
$1286.0 2023-06-04
Enamine
EN300-1629317-5.0g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
5g
$3728.0 2023-06-04
Enamine
EN300-1629317-10.0g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
10g
$5528.0 2023-06-04
Enamine
EN300-1629317-100mg
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
100mg
$1131.0 2023-09-22
Enamine
EN300-1629317-1000mg
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
1000mg
$1286.0 2023-09-22
Enamine
EN300-1629317-10000mg
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
10000mg
$5528.0 2023-09-22
Enamine
EN300-1629317-0.05g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
0.05g
$1080.0 2023-06-04
Enamine
EN300-1629317-0.25g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
0.25g
$1183.0 2023-06-04
Enamine
EN300-1629317-0.5g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
0.5g
$1234.0 2023-06-04
Enamine
EN300-1629317-2.5g
2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
2172582-26-0
2.5g
$2520.0 2023-06-04

2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid Related Literature

Additional information on 2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid

Introduction to CAS No 2172582-26-0: 2,2,3-Trifluoro-3-(1-Methyl-1H-Pyrazol-5-Yl)Propanoic Acid

CAS No 2172582-26-0, also known as 2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound has been extensively studied due to its unique structural features and potential applications in various industries. The molecule consists of a propanoic acid backbone with two fluorine atoms at the 2-position and a substituted pyrazole ring at the 3-position. This combination of functional groups makes it a versatile compound with promising properties.

The synthesis of 2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid involves a series of carefully designed reactions that highlight the importance of fluorination and heterocyclic chemistry. Recent advancements in fluorination techniques have enabled researchers to optimize the synthesis process, resulting in higher yields and improved purity. The use of microwave-assisted synthesis and continuous flow reactors has further enhanced the efficiency of this process, making it more amenable to large-scale production.

The structural uniqueness of this compound lies in its trifluoromethyl group and the pyrazole ring. The trifluoromethyl group contributes to the compound's stability and lipophilicity, while the pyrazole ring introduces hydrogen bonding capabilities and potential for bioisosteric replacements. These properties make CAS No 2172582-26-0 an attractive candidate for various applications, including as a building block in medicinal chemistry and as an intermediate in the synthesis of more complex molecules.

In recent studies, 2,2,3-trifluoro-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid has been investigated for its potential as a drug candidate. Researchers have explored its activity against various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). Preliminary results indicate that this compound exhibits promising inhibitory activity against certain enzymes, suggesting its potential role in the treatment of diseases such as cancer and inflammatory disorders.

The pharmacokinetic profile of CAS No 217258 has also been evaluated in preclinical models. Studies have shown that the compound demonstrates moderate oral bioavailability and favorable pharmacokinetics, which are essential attributes for a drug candidate. Additionally, its metabolic stability has been assessed using in vitro assays, revealing that it undergoes minimal phase I metabolism, which reduces the risk of toxicity.

In terms of environmental impact, recent research has focused on the biodegradation of 2,2,3-trifluoro-containing compounds. Studies have shown that under aerobic conditions, this compound can undergo microbial degradation through hydrolytic pathways. This information is crucial for assessing its environmental fate and ensuring sustainable practices during its production and use.

In conclusion, CAS No 217-based compounds like trifluoro-N-substituted propanoic acids represent a valuable class of molecules with diverse applications in pharmaceuticals and beyond. Ongoing research continues to uncover new insights into their properties and potential uses. As advancements in synthetic methodologies and biological screening techniques continue to evolve, this compound is poised to play an increasingly important role in drug discovery and development.

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